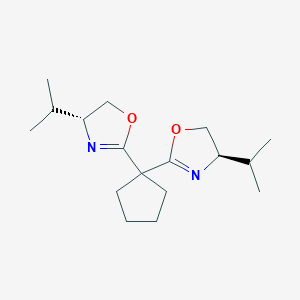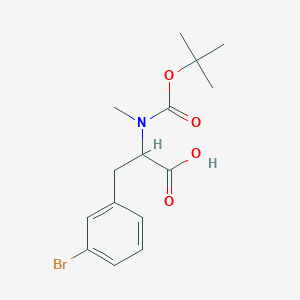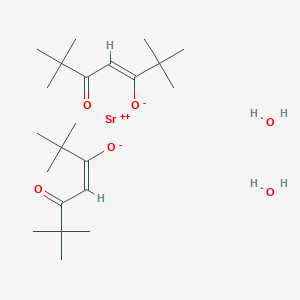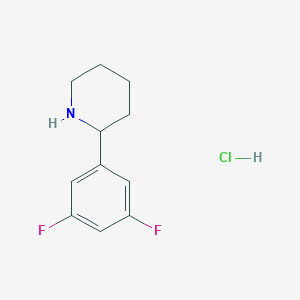![molecular formula C48H74S4Sn2 B1496389 [4,8-bis[5-(2-butyloctyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1496389.png)
[4,8-bis[5-(2-butyloctyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) is an organotin compound with the molecular formula C48H74S4Sn2. This compound is known for its applications in organic electronics, particularly in the development of organic photovoltaic cells and other optoelectronic devices .
Méthodes De Préparation
The synthesis of (4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) typically involves a multi-step process. One common method includes the Stille coupling reaction, where a stannylated thiophene derivative is coupled with a dibromo benzo[1,2-b:4,5-b’]dithiophene under palladium catalysis . The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference .
Analyse Des Réactions Chimiques
(4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Stille coupling to form larger conjugated systems.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) has several scientific research applications:
Organic Photovoltaics: It is used as a building block in the synthesis of donor-acceptor polymers for organic solar cells.
Optoelectronic Devices: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
Photocatalysis: It has been studied for its potential in photocatalytic hydrogen evolution reactions.
Mécanisme D'action
The mechanism of action of (4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) in optoelectronic applications involves its ability to form conjugated systems that facilitate charge transport and light absorption . The thiophene and benzo[1,2-b:4,5-b’]dithiophene units provide a planar structure that enhances π-π stacking interactions, improving the material’s electronic properties .
Comparaison Avec Des Composés Similaires
Similar compounds to (4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) include:
(4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane): This compound has a similar structure but with different alkyl side chains, affecting its solubility and electronic properties.
Poly[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl-alt-2,5-thiophenediyl]: A polymeric version used in organic solar cells.
The uniqueness of (4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) lies in its specific side chains and stannane groups, which influence its reactivity and suitability for various applications .
Propriétés
Formule moléculaire |
C48H74S4Sn2 |
|---|---|
Poids moléculaire |
1016.8 g/mol |
Nom IUPAC |
[4,8-bis[5-(2-butyloctyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C42H56S4.6CH3.2Sn/c1-5-9-13-15-19-31(17-11-7-3)29-33-21-23-37(45-33)39-35-25-27-44-42(35)40(36-26-28-43-41(36)39)38-24-22-34(46-38)30-32(18-12-8-4)20-16-14-10-6-2;;;;;;;;/h21-26,31-32H,5-20,29-30H2,1-4H3;6*1H3;; |
Clé InChI |
VMZHTFQBZVNIIG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCC)CC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)CC(CCCC)CCCCCC)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone](/img/structure/B1496313.png)


![7-hydroxy-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1496319.png)



![N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine](/img/structure/B1496334.png)



